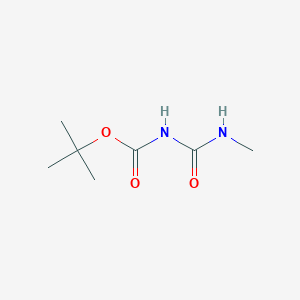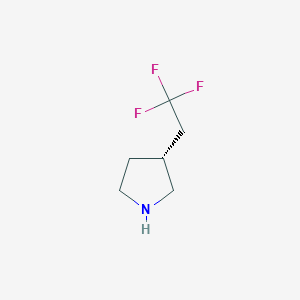
4-Bromo-6-methyl-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-methyl-1,3,5-triazin-2-amine is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methyl-1,3,5-triazin-2-amine typically involves the bromination of 6-methyl-1,3,5-triazin-2-amine. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The process may involve the use of solvents such as acetonitrile or dichloromethane to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-6-methyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted triazines with various functional groups.
- Coupled products with extended carbon chains.
- Oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-Bromo-6-methyl-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Bromo-6-methyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The bromine atom and the triazine ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets may vary depending on the specific application and context.
Comparación Con Compuestos Similares
4-Chloro-6-methyl-1,3,5-triazin-2-amine: Similar structure but with a chlorine atom instead of bromine.
6-Methyl-1,3,5-triazin-2-amine: Lacks the halogen substituent.
4,6-Dimethyl-1,3,5-triazin-2-amine: Contains an additional methyl group.
Uniqueness: 4-Bromo-6-methyl-1,3,5-triazin-2-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. The bromine atom enhances its potential for substitution and coupling reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C4H5BrN4 |
|---|---|
Peso molecular |
189.01 g/mol |
Nombre IUPAC |
4-bromo-6-methyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C4H5BrN4/c1-2-7-3(5)9-4(6)8-2/h1H3,(H2,6,7,8,9) |
Clave InChI |
AYJVPQYLYYHADT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC(=N1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B12843979.png)
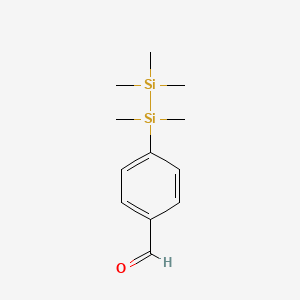
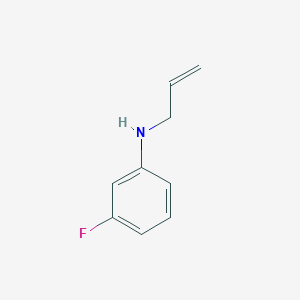
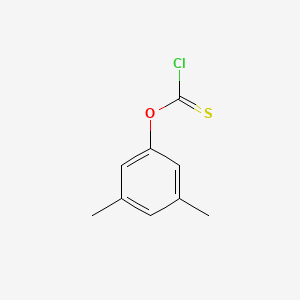
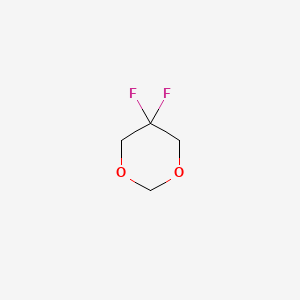


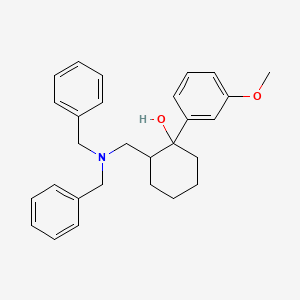

![Ethyl 5-chloro-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12844037.png)
